molecular formula C21H26N4O5S2 B12487333 4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide

4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl]benzamide

Cat. No.: B12487333
M. Wt: 478.6 g/mol
InChI Key: PRCYVBRBQSQHEP-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl}benzamide is a complex organic compound with a molecular formula of C18H20N4O5S2 and a molecular weight of 436.5 g/mol

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-{3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl}benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through sulfonation reactions, while the benzothiazolylamino group is incorporated via amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiazolyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazolyl group.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazolyl group can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 4-(dimethylsulfamoyl)-N-{3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl}benzamide include:

    4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylbenzamide: Similar structure but with a thiophene ring instead of a benzothiazole ring.

    4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid: Contains a benzothiazole ring but differs in the side chain structure. The uniqueness of 4-(dimethylsulfamoyl)-N-{3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2,2-dimethylpropyl}benzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N4O5S2

Molecular Weight

478.6 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-2,2-dimethylpropyl]benzamide

InChI

InChI=1S/C21H26N4O5S2/c1-21(2,13-22-19-17-7-5-6-8-18(17)31(27,28)24-19)14-23-20(26)15-9-11-16(12-10-15)32(29,30)25(3)4/h5-12H,13-14H2,1-4H3,(H,22,24)(H,23,26)

InChI Key

PRCYVBRBQSQHEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)CN=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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